4-Bromo-5-fluoro-2-methylbenzenesulfonamide
Overview
Description
“4-Bromo-5-fluoro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S . It has a molecular weight of 268.11 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H7BrFNO2S . The exact structure would require more specific information or a detailed structural analysis.Scientific Research Applications
Quantum Chemical and Molecular Dynamic Studies Quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption and corrosion inhibition properties of related piperidine derivatives on the corrosion of iron. This research highlights the potential of using these derivatives in corrosion prevention, with the adsorption behaviors on Fe surfaces suggesting a ranking in inhibition efficiency that aligns with experimental data (Kaya et al., 2016).
Synthesis of COX-2 Inhibitors Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including the introduction of fluorine atoms, has led to the identification of potent and selective COX-2 inhibitors. These compounds, particularly JTE-522, have shown promise in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, currently in phase II clinical trials (Hashimoto et al., 2002).
Fluorination Techniques Studies have demonstrated the fluorination of specific derivatives using N-fluorobenzenesulfonimide (NFSI), leading to both anticipated and unique fluorothiazole formations. This process illustrates the potential for selective monofluorination and trifluorination in synthetic chemistry (Hatfield et al., 2013).
Photochemical Properties for Photodynamic Therapy The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups have shown promising photochemical properties. These properties are highly relevant for photodynamic therapy applications, particularly in the treatment of cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Spectroscopic Analysis of Halogenated Benzenesulfonamides A comprehensive study on para-halogen benzenesulfonamides has been conducted to understand the effects of halogen substituents on their structural properties. This includes vibrational frequencies, NMR chemical shifts, and geometric parameters, offering insight into their potential applications in various fields of chemistry (Karabacak et al., 2009).
HIV-1 Infection Prevention Research on methylbenzenesulfonamide CCR5 antagonists highlights their potential as small molecular antagonists for preventing human HIV-1 infection. This area of study is crucial for developing new strategies to combat HIV/AIDS (Cheng De-ju, 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as reagents to synthesize tricyclic dihydroquinazolinones, which act as anti-obesity agents , and imidazole pyrimidine amides, which act as cyclin-dependent kinase inhibitors .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree . This suggests that 4-Bromo-5-fluoro-2-methylbenzenesulfonamide might interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role in the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors , it might be involved in lipid metabolism and cell cycle regulation pathways.
Result of Action
If it’s involved in the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors , it might contribute to weight loss and cell cycle regulation at the molecular and cellular levels.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFVZKPDXJZGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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